3-Formylbenzenesulfonic acid

Electroplating Organic Synthesis Regioselectivity

Procure the definitive meta-isomer (CAS 98-45-3) uniquely validated for synthesizing N-substituted-1H-benzimidazole-5(6)-sulfonamides targeting MRSA. Regiospecific meta-aldehyde & sulfonic acid groups are essential for correct sulfonamide geometry and SAR studies; ortho-isomer is a nickel brightener, not a pharmaceutical intermediate. High aqueous solubility (LogD -3.82) prevents aggregation in bioconjugation and MOF synthesis. Standard R&D purity ≥95%; request CoA for lot-specific data.

Molecular Formula C7H6O4S
Molecular Weight 186.19 g/mol
CAS No. 98-45-3
Cat. No. B046849
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Formylbenzenesulfonic acid
CAS98-45-3
Synonyms3-Formylbenzenesulfonic Acid;  Benzaldehyde-3-sulfonic Acid;  m-Formylbenzenesulfonic Acid;  m-Sulfobenzaldehyde; 
Molecular FormulaC7H6O4S
Molecular Weight186.19 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)S(=O)(=O)O)C=O
InChIInChI=1S/C7H6O4S/c8-5-6-2-1-3-7(4-6)12(9,10)11/h1-5H,(H,9,10,11)
InChIKeyMRXZEDMLQMDMGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Formylbenzenesulfonic Acid (CAS 98-45-3): A Procurement Guide to the Bifunctional Aldehyde-Sulfonate Building Block


3-Formylbenzenesulfonic acid (CAS 98-45-3), also known as 3-sulfobenzaldehyde or m-sulfobenzaldehyde, is a bifunctional aromatic compound characterized by the presence of both an aldehyde (-CHO) and a sulfonic acid (-SO₃H) group at the meta-position on a benzene ring [1]. With a molecular weight of 186.19 g/mol, its structure enables diverse reactivity; the aldehyde group acts as an electrophile for condensations like Schiff base formation, while the strongly acidic sulfonate group confers high water solubility and serves as a handle for further derivatization or ionic interactions .

Why 3-Formylbenzenesulfonic Acid Cannot Be Simply Substituted by Other Sulfobenzaldehydes


While the general class of sulfobenzaldehydes shares the aldehyde-sulfonate motif, substitution with a positional isomer or a structurally related analog is often not feasible without compromising the target application. For instance, ortho-formylbenzenesulfonic acid (2-sulfobenzaldehyde) is an industrial brightener for nickel electroplating [1], whereas 3-formylbenzenesulfonic acid is a key intermediate for synthesizing biologically active sulfonamides . The distinct position of the functional groups dictates the regiospecificity of subsequent reactions and the spatial geometry of the final product. Substituting the 3-isomer with a 2- or 4- isomer, or an analog like 3-formyl-4-hydroxybenzenesulfonic acid (CAS 25149-61-5), will lead to a different compound with potentially altered or no activity in a validated synthesis pathway. The evidence below quantifies where the meta-configuration and specific properties of 3-formylbenzenesulfonic acid provide verifiable differentiation.

Quantitative Differentiation: Evidence-Based Benchmarks for 3-Formylbenzenesulfonic Acid (CAS 98-45-3) Selection


Positional Isomerism Defines Application-Specific Performance in Electroplating vs. Pharmaceutical Synthesis

The differentiation of 3-formylbenzenesulfonic acid from its 2-isomer is determined by its regiospecific utility. Patent US4411744 explicitly claims ortho-formyl benzene sulfonic acid (2-isomer) as a brightener for high-speed nickel electroplating at concentrations of 0.25 to 3.0 g/L [1]. Conversely, 3-formylbenzenesulfonic acid (meta-isomer) is not claimed in this electroplating patent but is established in multiple commercial and literature sources as the essential building block for synthesizing N-substituted-1H-benzimidazole-5(6)-sulfonamides, a class of compounds with documented antibacterial activity . This demonstrates that the substitution pattern, not just the functional groups, defines its industrial or research suitability.

Electroplating Organic Synthesis Regioselectivity

Role as a Starting Material for Potent Antibacterial Agents Against MRSA

3-Formylbenzenesulfonic acid is a crucial starting material for the synthesis of N-substituted-1H-benzimidazole-5(6)-sulfonamides, a compound class demonstrating activity against clinically relevant pathogens [1]. A closely related analog, 3-formyl-4-hydroxybenzenesulfonic acid (CAS 25149-61-5), is used to synthesize Schiff base metal complexes for anticancer research, but the specific N-substituted-1H-benzimidazole-5(6)-sulfonamide scaffold derived from the target compound has been specifically highlighted for its antibacterial activity against methicillin-resistant S. aureus (MRSA) [2]. This positions the target compound as the preferred precursor for a specific and validated class of anti-MRSA agents.

Medicinal Chemistry Antibacterial MRSA

Physicochemical Differentiation: Water Solubility and Predicted LogD Distinguish 3-Formylbenzenesulfonic Acid from Non-Sulfonated Aldehydes

The presence of the sulfonic acid group confers dramatically different physicochemical properties compared to a simple benzaldehyde. While benzaldehyde is immiscible with water, 3-formylbenzenesulfonic acid is freely soluble [1]. This is quantified by its calculated LogP of 0.29 and a predicted LogD of -3.82 at pH 7.4 . This highly negative LogD value indicates the compound is almost exclusively in its ionized, water-soluble form under physiological conditions, making it suitable for aqueous-phase reactions and biological applications where a non-sulfonated analog would precipitate or partition into organic phases.

Physicochemical Properties Solubility LogD

Optimized Use-Cases for 3-Formylbenzenesulfonic Acid (CAS 98-45-3): From Bench to Application


Synthesis of Antibacterial Benzimidazole Sulfonamide Libraries

As evidenced by its established role as a precursor, 3-formylbenzenesulfonic acid is the optimal starting material for the preparation of N-substituted-1H-benzimidazole-5(6)-sulfonamide derivatives [1]. Research programs aiming to expand SAR (Structure-Activity Relationship) studies or discover new antibacterial agents, particularly those targeting drug-resistant strains like MRSA, will find this compound indispensable. Its use ensures that the sulfonamide moiety is correctly positioned on the benzimidazole core, which is crucial for the desired antibacterial activity.

Development of Water-Soluble Ligands and Probes

The bifunctional nature and high aqueous solubility (predicted LogD (pH 7.4) = -3.82) make 3-formylbenzenesulfonic acid an excellent choice for creating water-soluble ligands for metal complexation or bioconjugation [1]. The aldehyde group can form stable Schiff bases with amines on biomolecules or linkers, while the sulfonate ensures the entire conjugate remains soluble in aqueous buffers. This avoids the aggregation and precipitation issues commonly encountered with hydrophobic aromatic aldehydes, making it ideal for developing soluble metal-organic frameworks (MOFs) or affinity probes for biological systems.

Functionalization of Polymers and Advanced Materials

In materials science, this compound serves as a versatile monomer or post-polymerization modifier to introduce both cross-linking ability (via the aldehyde) and negative charge/hydrophilicity (via the sulfonate). Its bifunctional reactivity is specifically cited for the development of advanced materials like polymers, resins, and covalent organic frameworks (COFs) . Researchers can precisely control the degree of sulfonation and cross-linking, which is not achievable with a mono-functional analog, leading to tunable material properties such as ion-exchange capacity and swelling behavior.

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